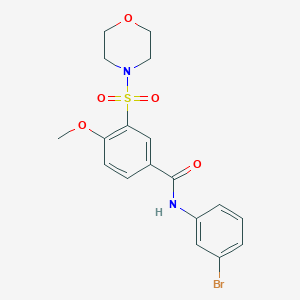
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as tyrosine kinase inhibitors, which are designed to target specific enzymes involved in the growth and spread of cancer cells. In
作用機序
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of specific tyrosine kinases, which are enzymes that play a key role in the growth and spread of cancer cells. By blocking the activity of these enzymes, N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide can help to slow down or stop the growth of cancer cells. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide also has anti-inflammatory properties, which may help to reduce the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been shown to reduce the symptoms of inflammatory diseases in animal models. In addition, N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to have a good safety profile in preclinical studies.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for certain tyrosine kinases, which allows researchers to target specific pathways involved in cancer growth and spread. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide also has a good safety profile, which makes it a valuable tool for preclinical studies. However, one limitation of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is its cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the potential use of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. Finally, there is a need for further research on the safety and efficacy of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in clinical trials, which will be necessary for its eventual approval as a cancer therapy.
合成法
The synthesis of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 3-bromoaniline with 4-methoxybenzoyl chloride to form 3-bromo-4-methoxybenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to yield N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. The synthesis method has been optimized to produce high yields of pure N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, making it a valuable tool for scientific research.
科学的研究の応用
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including c-Met, VEGFR-2, and Tie-2, which are involved in the growth and spread of cancer cells. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
特性
製品名 |
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide |
|---|---|
分子式 |
C18H19BrN2O5S |
分子量 |
455.3 g/mol |
IUPAC名 |
N-(3-bromophenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19BrN2O5S/c1-25-16-6-5-13(18(22)20-15-4-2-3-14(19)12-15)11-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChIキー |
YJRNLBCZNSJLQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


